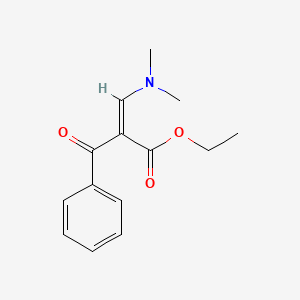

Ethyl 2-benzoyl-3-(dimethylamino)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

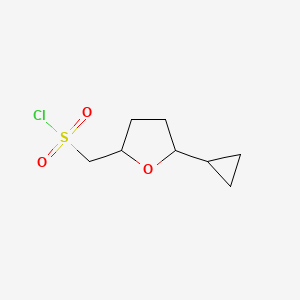

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .

Molecular Structure Analysis

The molecular structure of Ethyl 2-benzoyl-3-(dimethylamino)acrylate includes 35 bonds in total: 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone . The molecular weight is 247.29 .Physical And Chemical Properties Analysis

Ethyl 2-benzoyl-3-(dimethylamino)acrylate has a molecular weight of 247.29 . It is completely soluble in water . The physical state is liquid, and the color ranges from colorless to yellowish . The viscosity is 70mPa·s at 25°C .科学的研究の応用

1. Synthesis of Complex Organic Compounds

Ethyl 2-benzoyl-3-(dimethylamino)acrylate has been utilized as a starting material in the synthesis of various complex organic compounds. For example, it served as the precursor for the synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates using solvent-free conditions, highlighting its role in facilitating efficient and mild preparation methodologies (Meziane et al., 1998).

2. Creation of Polymerizable Monomers

This compound has been involved in the synthesis of polymerizable monomers like N-[(dimethylamino)ethyl]acrylamide. The investigation of the effects of different reaction conditions on the yield of such products underscores its importance in the field of polymer science and material engineering (Chen Ping, 2012).

3. Development of Polycations with Tunable Hydrolysis Rates

Research on polycations based on 2-(dimethylamino)ethyl acrylate, closely related to ethyl 2-benzoyl-3-(dimethylamino)acrylate, demonstrates the compound's potential in biomaterials and wastewater treatment. The study of the hydrolytic stability of these polymers reveals insights into the shifting of net polymer charge, a crucial aspect for various applications (Ros et al., 2018).

4. Utilization in Eco-Friendly Chemical Synthesis

This chemical has been used in eco-friendly transamination and aza-annulation reactions for the solvent-free synthesis of new compounds like ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This highlights its role in green chemistry and sustainable synthesis processes (Meddad et al., 2001).

5. Facilitating Diverse Synthetic Applications

Ethyl 2-benzoyl-3-(dimethylamino)acrylate facilitates a range of synthetic applications, as evidenced by its use in introducing difluoromethene subunits into new hydroxy esters. Its reactivity with different compounds, like aldehydes and epoxides, illustrates its versatility in organic synthesis (Peng et al., 2006).

Safety and Hazards

特性

IUPAC Name |

ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFKACALUIUGHN-BENRWUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)